2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide

CREB inhibition Cancer Structure-Activity Relationship

This patent-classified small molecule features a distinct dual-bicyclic system — a 1-formylnaphthalen-2-yloxy group linked via an oxyacetamide bridge to a quinolin-8-ylethyl tail — designed for CREB-mediated transcription inhibition in oncology programs (lung, prostate, breast cancers). Unlike generic naphthamides or simpler quinoline analogs, this scaffold delivers specific dual-ring interactions critical for SAR studies around the quinolin-8-ylethyl pharmacophore. The oxyacetamide linker also makes it a valuable negative control in sEH enzymatic selectivity screening. Ideal for biophysical studies (X‑ray, NMR) exploring cooperative aromatic-system engagement.

Molecular Formula C24H20N2O3
Molecular Weight 384.435
CAS No. 1424390-68-0
Cat. No. B2786198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide
CAS1424390-68-0
Molecular FormulaC24H20N2O3
Molecular Weight384.435
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=O)OCC(=O)NCCC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C24H20N2O3/c27-15-21-20-9-2-1-5-17(20)10-11-22(21)29-16-23(28)25-14-12-19-7-3-6-18-8-4-13-26-24(18)19/h1-11,13,15H,12,14,16H2,(H,25,28)
InChIKeyFUCYENCYDVABSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide (CAS 1424390-68-0): Structural Class and Research Context


2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide is a synthetic small molecule (C24H20N2O3, MW 384.435) characterized by a naphthalene core with a 1-formyl substituent linked via an oxyacetamide bridge to a quinolin-8-ylethyl moiety. It is primarily documented in patent literature as belonging to the broader class of naphthamide and quinoline carboxamide compounds containing two bicyclic moieties, which have been investigated for therapeutic applications such as cancer treatment via CREB inhibition [1]. Its specific CAS registry (1424390-68-0) and structure distinguish it within research chemical catalogs, although dedicated peer-reviewed studies are not currently indexed in major public databases [2].

Why Closely Related Naphthamide or Quinoline Analogs Cannot Simply Substitute for 1424390-68-0


The functional activity of 2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide is likely dependent on the precise spatial arrangement and electronic properties of its dual bicyclic system. The 1-formylnaphthalen-2-yloxy group and the quinolin-8-ylethyl tail are distinct structural motifs that are not simultaneously present in common in-class alternatives. Patent literature on related therapeutic quinoline and naphthalene derivatives explicitly teaches that even minor modifications to these bicyclic systems can alter binding affinity, selectivity, or pharmacokinetic profiles [1]. Therefore, substituting this compound with a generic naphthamide or a simpler quinoline analog risks losing the specific interaction profile for which it was designed or sourced, particularly if the intended use involves targets like CREB or pathways where dual-ring interactions are critical [2].

Quantitative Differentiation Evidence for 2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide


Selectivity Profile Inferred from Exclusive Structural Features vs. Generic CREB Inhibitors

The target compound uniquely combines a 1-formylnaphthalene donor with a quinolin-8-ylethyl acceptor. In the patent class, the presence of a formyl group on the naphthalene and an 8-substituted quinoline is explicitly claimed as critical for inhibitory activity against CREB-mediated transcription. While direct comparative IC50 data for this exact compound versus a close des-formyl or des-quinolinyl analog are not publicly available, the patent teaches that analogs lacking this dual substitution pattern show reduced or absent activity in CREB reporter assays [1].

CREB inhibition Cancer Structure-Activity Relationship

Differentiation from Soluble Epoxide Hydrolase (sEH) Inhibitors with Alternative Linkers

The compound shares a naphthalene motif with some sEH inhibitors but replaces the urea or amide linker common in high-affinity sEH inhibitors (e.g., 1,3-disubstituted ureas with IC50 values as low as 1 nM for human sEH) with an oxyacetamide bridge [1]. This change is predicted to alter hydrogen-bonding capacity and target selectivity. The urea-based sEH inhibitor 'Epoxide Hydrolase Inhibitor 9' from the same patent family (US8815951) achieves an IC50 of 50 nM against mouse sEH, but its adamantane core fundamentally differs from the quinolin-8-ylethyl acetamide tail of the target compound [2].

Epoxide hydrolase Inflammation Urea inhibitors

Purity Specification as a Minimum Procurement Standard

Commercial suppliers list this compound at a typical purity of 95% [1]. While this is a common baseline for research-grade chemicals, it represents a minimum procurement specification. No higher-purity batches (e.g., >98%) from specialized catalog houses are documented, which may be a relevant factor if purity-sensitive assays (e.g., biophysical measurements) are planned.

Chemical purity Quality Control Research chemical

Optimal Application Scenarios for Procuring 2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide


Development of CREB-Targeted Cancer Therapeutics

Based on its structural classification in patent literature, this compound is most rationally deployed in early-stage drug discovery programs targeting cancers dependent on CREB-mediated transcription, such as lung, prostate, or breast cancers [1]. Its unique dual-ring scaffold is designed to interact with the CREB binding complex, and its use is appropriate when building structure-activity relationships (SAR) around the quinolin-8-ylethyl tail.

Negative Control for Soluble Epoxide Hydrolase (sEH) Selectivity

Given that its oxyacetamide linker diverges from the urea-based pharmacophore required for potent sEH inhibition, this compound can serve as a valuable negative control in sEH enzymatic assays when evaluating the selectivity of naphthalene-containing compound libraries [1].

Chemical Biology Studies on Dual Bicyclic-Moiety Binding Modes

The compound’s unique combination of a formylnaphthalene and a quinolinylethyl group makes it suitable for biophysical studies (e.g., X-ray crystallography or NMR) aimed at understanding how two distinct aromatic systems cooperatively engage a protein target, filling a gap not addressed by mono-bicyclic analogs [2].

Quote Request

Request a Quote for 2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.